molecular formula C21H29ClN4O B297797 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B297797
M. Wt: 388.9 g/mol
InChI Key: OEKFSCKOHMWLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound that has gained attention in scientific research for its potential applications in various fields.

Scientific Research Applications

Research has shown that 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has potential applications in various scientific fields. In the field of medicine, this compound has been found to have anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In the field of materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

Mechanism of Action

The mechanism of action of 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in inhibiting cancer cell growth is not fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Biochemical and Physiological Effects
Studies have shown that 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments is its potential as an anticancer agent. It can be used to study the mechanisms of cancer cell growth and apoptosis. However, one limitation is that this compound is not widely available and can be expensive to synthesize.

Future Directions

There are several future directions for research involving 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further study its potential as an anticancer agent and to develop more efficient synthesis methods. Another direction is to study its potential use in treating neurodegenerative diseases. Additionally, this compound can be further studied for its potential use in materials science, particularly in the synthesis of metal-organic frameworks.

Synthesis Methods

The synthesis of 6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of cyclododecanone, 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, and acetic acid in the presence of a catalyst. The product is then purified through recrystallization.

properties

Product Name

6-chloro-N'-cyclododecylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Molecular Formula

C21H29ClN4O

Molecular Weight

388.9 g/mol

IUPAC Name

6-chloro-N-(cyclododecylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C21H29ClN4O/c1-16-20(26-15-17(22)13-14-19(26)23-16)21(27)25-24-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-15H,2-12H2,1H3,(H,25,27)

InChI Key

OEKFSCKOHMWLOM-UHFFFAOYSA-N

SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCCCCCC3

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NN=C3CCCCCCCCCCC3

Origin of Product

United States

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